Cas no 41539-65-5 (1-(tert-Butyl)cyclopenta-1,3-diene)

1-(tert-Butyl)cyclopenta-1,3-diene is a substituted cyclopentadiene derivative characterized by the presence of a tert-butyl group at the 1-position. This structural modification enhances its stability and influences its reactivity in organometallic and synthetic applications. The compound is particularly useful as a ligand in transition metal catalysis, where the steric and electronic effects of the tert-butyl group can modulate metal-ligand interactions. Its conjugated diene system also makes it a valuable intermediate in Diels-Alder reactions and other cycloaddition processes. The tert-butyl substituent further improves solubility in nonpolar solvents, facilitating handling in various synthetic workflows. This compound is of interest in fine chemical synthesis and materials science research.
1-(tert-Butyl)cyclopenta-1,3-diene structure
41539-65-5 structure
Product Name:1-(tert-Butyl)cyclopenta-1,3-diene
CAS No:41539-65-5
MF:C9H14
MW:122.207462787628
CID:328817
PubChem ID:633714
Update Time:2025-10-22

1-(tert-Butyl)cyclopenta-1,3-diene Chemical and Physical Properties

Names and Identifiers

    • 1-(tert-Butyl)cyclopenta-1,3-diene
    • 1-tert-butylcyclopenta-1,3-diene
    • T-Butylcyclopentadiene
    • (1,1-Dimethylethyl)-1,3-cyclopentadiene
    • tert-Butyl-1,3-cyclopentadiene
    • tertiary-butyl cyclopentadiene
    • DTXSID30348260
    • NWFVDKHZNWEXAD-UHFFFAOYSA-N
    • TERT-BUTYLCYCLOPENTADIENE
    • AKOS016002250
    • 41539-65-5
    • FT-0660544
    • Inchi: 1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3
    • InChI Key: NWFVDKHZNWEXAD-UHFFFAOYSA-N
    • SMILES: C(C)(C)(C)C1=CC=CC1

Computed Properties

  • Exact Mass: 122.11000
  • Monoisotopic Mass: 122.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.829 g/mL at 25 °C(lit.)
  • Boiling Point: 127-128 ºC
  • Flash Point: 20 °C
  • Refractive Index: 1.4582 (589.3 nm 20 ºC)
  • PSA: 0.00000
  • LogP: 2.77470
  • Solubility: Not determined

1-(tert-Butyl)cyclopenta-1,3-diene Security Information

  • Hazardous Material transportation number:UN 3295 3/PG 2
  • Hazard Category Code: 11
  • Hazardous Material Identification: F
  • Risk Phrases:R11

1-(tert-Butyl)cyclopenta-1,3-diene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
City Chemical
B1686-200GM
T-Butylcyclopentadiene
41539-65-5 90+%
200gm
$6603.92 2023-09-19

Additional information on 1-(tert-Butyl)cyclopenta-1,3-diene

Professional Introduction to 1-(tert-Butyl)cyclopenta-1,3-diene (CAS No. 41539-65-5)

1-(tert-Butyl)cyclopenta-1,3-diene, with the chemical formula C10H14, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring a cyclopentadiene ring substituted with a tert-butyl group, makes it a versatile intermediate in synthetic chemistry. This compound has garnered attention due to its potential applications in the development of novel agrochemicals, specialty chemicals, and pharmaceuticals. The unique electronic properties of the cyclopentadiene moiety, combined with the steric hindrance provided by the tert-butyl group, offer a rich ground for exploring its reactivity and utility.

The CAS No. 41539-65-5 identification ensures unambiguous recognition and classification of this compound in scientific literature and industrial databases. Its synthesis typically involves the functionalization of cyclopentadiene derivatives, where the introduction of the tert-butyl group enhances stability and reactivity in subsequent chemical transformations. This modification is particularly valuable in pharmaceutical contexts, where regioselectivity and stereoselectivity are critical for designing bioactive molecules.

In recent years, 1-(tert-Butyl)cyclopenta-1,3-diene has been explored as a building block in the synthesis of more complex heterocyclic compounds. Researchers have leveraged its reactive double bonds to construct fused ring systems, which are prevalent in many pharmacologically active agents. For instance, studies have demonstrated its utility in generating fused cycloalkadiene derivatives that exhibit interesting biological activities. These derivatives have shown promise as intermediates for drugs targeting neurological disorders and inflammatory conditions.

The tert-butyl substituent plays a crucial role in modulating the electronic and steric environment around the cyclopentadiene ring. This modification not only influences the compound's solubility and lipophilicity but also impacts its interaction with biological targets. In drug discovery, such tunability is highly desirable, as it allows chemists to fine-tune molecular properties for optimal pharmacokinetic profiles. The stability imparted by the tert-butyl group also facilitates handling and storage under various conditions, making it a practical choice for industrial applications.

Recent advancements in computational chemistry have further enhanced our understanding of 1-(tert-Butyl)cyclopenta-1,3-diene's reactivity. Molecular modeling studies have revealed insights into its interaction with transition metal catalysts, which are pivotal in many synthetic pathways. These simulations have guided the development of more efficient catalytic systems for its functionalization, thereby improving yields and reducing byproduct formation. Such computational approaches are increasingly integral to modern drug design pipelines.

The pharmaceutical industry has shown particular interest in derivatives of 1-(tert-Butyl)cyclopenta-1,3-diene due to their potential as kinase inhibitors and other enzyme-targeting agents. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments with improved efficacy and reduced side effects. The structural flexibility offered by this compound makes it an attractive scaffold for such endeavors.

In agrochemical research, 1-(tert-Butyl)cyclopenta-1,3-diene has been investigated for its role in synthesizing novel pesticides and herbicides. Its ability to undergo diverse chemical transformations allows for the creation of compounds with tailored biological activities against pests and weeds. These applications are particularly relevant in the face of growing environmental concerns and the need for sustainable agricultural practices.

The synthesis of 1-(tert-Butyl)cyclopenta-1,3-diene itself presents an interesting challenge due to the need for precise control over reaction conditions to avoid unwanted side products. Traditional synthetic routes often involve acid-catalyzed cyclization or metal-catalyzed coupling reactions. However, recent innovations have introduced greener methodologies that minimize waste and energy consumption while maintaining high yields. Such advancements align with global efforts to promote sustainable chemistry practices.

The compound's utility extends beyond pharmaceuticals and agrochemicals into materials science. Its structural motifs are found in certain polymers and coatings that exhibit unique mechanical or optical properties. By incorporating derivatives of 1-(tert-Butyl)cyclopenta-1,3-diene, researchers can develop materials with enhanced durability or functionality for specialized applications.

As our understanding of molecular interactions deepens, so does the potential of 1-(tert-Butyl)cyclopenta-1,3-diene as a research tool. It serves as a platform for exploring new synthetic strategies and expanding our arsenal of molecular building blocks. Collaborative efforts between academia and industry are essential to fully realize its therapeutic and commercial potential.

In conclusion,1-(tert-Butyl)cyclopenta-1,3-diene (CAS No. 41539-65-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it invaluable for drug discovery, agrochemical development, and materials science alike. As research continues to uncover new ways to harness its potential,this molecule is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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